molecular formula C21H15N3O3 B12545733 1-Benzyl-4-(4-nitrophenoxy)phthalazine CAS No. 652969-97-6

1-Benzyl-4-(4-nitrophenoxy)phthalazine

Cat. No.: B12545733
CAS No.: 652969-97-6
M. Wt: 357.4 g/mol
InChI Key: CXKBRTAXLJPGDL-UHFFFAOYSA-N
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Comparison with Similar Compounds

1-Benzyl-4-(4-nitrophenoxy)phthalazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.

Biological Activity

1-Benzyl-4-(4-nitrophenoxy)phthalazine is a synthetic organic compound characterized by its phthalazine core, which is modified with a benzyl group and a nitrophenoxy moiety. Its molecular formula is C18H16N2O3C_{18}H_{16}N_{2}O_{3}, with a molar mass of approximately 320.35 g/mol. The structural arrangement of this compound contributes significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity

Research indicates that phthalazine derivatives, including this compound, exhibit a range of biological activities. Notable areas of investigation include:

  • Antimicrobial Activity : Studies have shown that phthalazine derivatives can exhibit promising effects against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives similar to this compound have been tested for their ability to inhibit bacterial growth, demonstrating significant antimicrobial properties .
  • Anticancer Potential : Some phthalazine derivatives are being explored as potential anticancer agents due to their ability to inhibit specific cancer cell lines. The unique substituents in compounds like this compound may enhance their efficacy against tumor cells .
  • Enzyme Inhibition : The compound has also been evaluated for its ability to act as an inhibitor for various enzymes involved in disease processes. This includes studies on its interaction with targets such as VEGFR-2, which is significant in cancer therapy .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes that allow for the precise incorporation of functional groups to enhance biological activity. The synthesis pathway often includes condensation reactions that yield various derivatives with differing biological profiles .

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Attributes
1-Benzyl-4-(3-chlorophenoxy)phthalazineChlorine substitution on the phenoxy groupExhibits different antimicrobial activity profiles
1-Benzyl-4-(4-phenyldiazenyl)phthalazineDiazenyl group instead of nitrophenoxyPotentially higher reactivity due to diazene
1-Benzyl-3-(4-nitrophenoxy)phthalazineDifferent position of nitrophenoxyVariation in biological activity based on position

The table illustrates how structural variations impact the biological activity of phthalazine derivatives, highlighting the importance of substituent positions and types in determining the efficacy of these compounds.

Antimicrobial Studies

In one study, various phthalazine derivatives were synthesized and screened for antimicrobial activity. Compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications to the phthalazine core can enhance antimicrobial properties .

Anticancer Research

Another significant area of research focuses on the anticancer potential of phthalazine derivatives. For example, compounds similar to this compound have been shown to inhibit growth in specific cancer cell lines, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition Studies

Recent investigations have also examined the role of phthalazine derivatives as inhibitors of enzymes such as VEGFR-2. The binding affinity and inhibition kinetics were assessed, showing promise for targeted cancer therapies .

Properties

CAS No.

652969-97-6

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-benzyl-4-(4-nitrophenoxy)phthalazine

InChI

InChI=1S/C21H15N3O3/c25-24(26)16-10-12-17(13-11-16)27-21-19-9-5-4-8-18(19)20(22-23-21)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

CXKBRTAXLJPGDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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